7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C6H4N6. It is characterized by a triazolo-pyrimidine core structure, which is a fused ring system containing both triazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that the presence of certain substituents in the azole moiety and at the c6 atom of the heterocyclic system play an important role in the formation of biological effects of azoloazines .
Pharmacokinetics
The compound’s molecular weight is 16014 , which may influence its bioavailability.
Action Environment
It is known that the compound has a storage temperature of 28°c , which may influence its stability.
Biochemical Analysis
Biochemical Properties
It is known that the presence of (het)aryl fragment in the azole ring is associated with an increase in affinity to adenosine receptors . The presence of alkylsulfonyl residue favors antiviral activity .
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine under reflux conditions. This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Pyridine: Used as a solvent and base in cyclocondensation reactions.
(Ethoxymethylidene)malononitrile: A key reagent in the synthesis of the compound.
Aldehydes and Ketones: Used in condensation reactions to form derivatives.
Major Products Formed
The major products formed from these reactions include various nitrileazolopyrimidines and their derivatives, which can exhibit different biological activities depending on the substituents present on the azole and pyrimidine rings .
Scientific Research Applications
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential antiviral, antidiabetic, anticoagulant, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to adenosine receptors and other molecular targets.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds also have a fused ring system and are studied for their medicinal properties.
Uniqueness
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of an amino group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-4-2-9-6-10-3-11-12(6)5(4)8/h2-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNGUDSEUEFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28524-64-3 |
Source
|
Record name | 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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